molecular formula C15H17BrN2O B7944526 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Cat. No.: B7944526
M. Wt: 321.21 g/mol
InChI Key: QFSZSDSVOGCYOK-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core This compound is characterized by the presence of a dimethylamino group at the 4-position of the pyridine ring and a 2-oxo-2-phenylethyl substituent at the 1-position The bromide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the following steps:

  • Formation of the Pyridinium Core: : The starting material, 4-dimethylaminopyridine, is reacted with an appropriate electrophile to introduce the 2-oxo-2-phenylethyl group at the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using acetophenone as the electrophile and a Lewis acid catalyst such as aluminum chloride.

  • Quaternization: : The intermediate product is then subjected to quaternization by reacting it with methyl bromide. This step introduces the bromide counterion and completes the formation of the quaternary ammonium compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different salts.

    Redox Reactions: The compound can participate in oxidation-reduction reactions, particularly involving the dimethylamino group.

    Condensation Reactions: The 2-oxo-2-phenylethyl group can engage in condensation reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or methanol.

    Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Condensation Reactions: Acid or base catalysts in solvents like ethanol or acetonitrile.

Major Products

    Nucleophilic Substitution: Formation of new quaternary ammonium salts.

    Redox Reactions: Oxidized or reduced derivatives of the original compound.

    Condensation Reactions: Formation of imines, enamines, or other condensation products.

Scientific Research Applications

Chemistry

In chemistry, 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with biological macromolecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The quaternary ammonium structure can enhance the solubility and bioavailability of drug candidates, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties, such as ionic liquids or surfactants. Its ability to form stable salts with various anions makes it useful in material science applications.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyridinium core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can alter the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Lacks the 2-oxo-2-phenylethyl group, making it less versatile in terms of chemical reactivity.

    1-(2-Oxo-2-phenylethyl)pyridinium bromide: Lacks the dimethylamino group, which reduces its solubility and interaction potential.

    N-Methylpyridinium bromide: A simpler quaternary ammonium compound with fewer functional groups, limiting its applications.

Uniqueness

4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to the combination of the dimethylamino group and the 2-oxo-2-phenylethyl substituent. This dual functionality enhances its chemical reactivity and interaction potential, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[4-(dimethylamino)pyridin-1-ium-1-yl]-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N2O.BrH/c1-16(2)14-8-10-17(11-9-14)12-15(18)13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSZSDSVOGCYOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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